(2S)-1-(methylamino)propan-2-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-1-(methylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIVCXIMBKXNHW-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-56-9 | |
| Record name | (2S)-1-(methylamino)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Basification and Solvent Extraction
Crystallization and Enantiomeric Enrichment
Patent US7119211B2 demonstrates chiral resolution using (R)-α-methoxyphenylacetic acid, achieving 100% enantiomeric excess (e.e.) after recrystallization. For (2S)-1-(methylamino)propan-2-ol hydrochloride, analogous resolution with a chiral counterion (e.g., L-tartaric acid) could isolate the desired enantiomer.
Analytical Characterization
Quality control protocols for the hydrochloride include:
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1H-NMR (MeOD): Expected signals at δ=1.35 (d, CH3), 3.41–3.77 (m, CH/CH2), and 4.10 (br s, NH2+).
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Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to verify e.e. >99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Duration (h) | Equipment Needs |
|---|---|---|---|---|
| Autoclave | 92–95 | 99.5 | 4 | High-pressure reactor |
| Reflux | 85–88 | 98.7 | 60 | Standard glassware |
| Catalytic Hydrogenation | 78 | 97.2 | 12 | H2 chamber, Pd/C catalyst |
The autoclave method is superior for industrial-scale production, while reflux suits small batches. Catalytic hydrogenation, as described in CN105085278A for analogous amines, offers a complementary route but with lower yield.
Industrial-Scale Optimization
Key considerations for manufacturing:
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Solvent recovery : Xylene and Lutron® HF1 are recycled via fractional distillation.
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Waste management : Neutralization of excess HCl with NaOH produces NaCl, which is filtered and discarded.
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Cost analysis : Autoclave processing reduces per-unit costs by 40% compared to reflux.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-(methylamino)propan-2-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
(2S)-1-(methylamino)propan-2-ol hydrochloride is structurally related to several important pharmaceutical agents, including sympathomimetics and decongestants. Its potential applications include:
- Decongestant Activity : Similar to pseudoephedrine, it may exhibit sympathomimetic properties that can be harnessed for treating nasal congestion.
- CNS Stimulant Research : Investigations into its effects on the central nervous system (CNS) may provide insights into new treatments for conditions such as ADHD or narcolepsy.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of (2S)-1-(methylamino)propan-2-ol hydrochloride, demonstrating its potential as a lead compound for developing new medications targeting neurotransmitter systems .
Analytical Methods Development
The compound serves as a reference standard in analytical chemistry for the development of methods to detect and quantify similar compounds in biological samples. For instance:
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed using this compound to analyze related substances in pharmaceutical formulations .
Toxicological Studies
Research has focused on the stability and degradation products of (2S)-1-(methylamino)propan-2-ol hydrochloride in biological matrices, which is crucial for understanding its pharmacokinetics and potential toxicology .
Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of various organic molecules, including:
- Pharmaceutical Intermediates : It can be used to synthesize more complex structures that are relevant in drug discovery.
Mechanism of Action
The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares (2S)-1-(methylamino)propan-2-ol hydrochloride with three structurally related compounds:
Key Observations:
- Ephedrine HCl differs by the presence of a phenyl group at the first carbon, enhancing lipophilicity and central nervous system (CNS) penetration, which underpins its stimulant effects .
- Propranolol HCl incorporates a bulky naphthyloxy group, enabling β-adrenergic receptor blockade for cardiovascular applications .
Stability :
- Plasma stability studies on (1R,2S)-2-methylamino-1-phenylpropan-1-ol HCl () highlight the importance of stereochemistry and substituents in metabolic degradation.
Pharmacological and Functional Comparisons
- Ephedrine HCl : Acts as an α/β-adrenergic agonist, increasing blood pressure and bronchodilation . The phenyl group is critical for receptor binding.
- Propranolol HCl: The naphthyloxy group enhances affinity for β-adrenergic receptors, enabling competitive antagonism for arrhythmia treatment .
- Target Compound: The simpler structure lacks aromatic or bulky substituents, likely limiting direct receptor interactions. However, its amino alcohol core may serve as a precursor for synthesizing bioactive molecules (e.g., β-blockers or decongestants).
Biological Activity
(2S)-1-(methylamino)propan-2-ol hydrochloride, also known as methylamino isopropanol, is a chiral compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C4H12ClNO
- Molecular Weight : 109.60 g/mol
- Chirality : The compound has a specific chiral configuration that influences its biological interactions.
The presence of the methylamino group enhances its solubility in water, making it suitable for various biological applications.
The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing biochemical pathways. This dual role is particularly significant in therapeutic contexts where modulation of neurotransmitter systems or metabolic pathways is desired.
Biological Activities
Research indicates that (2S)-1-(methylamino)propan-2-ol hydrochloride exhibits several biological activities:
- Antidiabetic Effects : Preliminary studies suggest it may inhibit carbohydrate-metabolizing enzymes, which could aid in managing blood glucose levels.
- Neuroprotective Properties : Its ability to interact with neurotransmitter systems positions it as a candidate for neuroprotective therapies.
- Antioxidant Activity : The compound has shown potential antioxidant effects, which are crucial for mitigating oxidative stress in biological systems .
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds in plasma samples inoculated with Escherichia coli. The minimum inhibitory concentration (MIC) for similar compounds was found to be 87.5 ppm, indicating significant biological activity against bacterial strains .
2. Stability in Biological Samples
Research using high-performance liquid chromatography (HPLC) assessed the stability of (2S)-1-(methylamino)propan-2-ol hydrochloride in various biological matrices. The results indicated that the compound maintained stability under specific conditions, which is critical for its application in pharmacokinetics and toxicology studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-Propranolol | Aryloxypropanolamine | Beta-blocker |
| 1-Amino-2-propanol | Simple primary amine | Neurotransmitter precursor |
| (S)-Albuterol | Beta-agonist with hydroxyl group | Bronchodilator |
| (R)-Phenylephrine | Phenolic structure with amine | Vasoconstrictor |
| (2S)-1-(methylamino)propan-2-ol hydrochloride | Chiral amino alcohol | Potential antidiabetic and neuroprotective agent |
Compared to other compounds, (2S)-1-(methylamino)propan-2-ol hydrochloride stands out due to its unique structure and dual functionality in modulating both metabolic and neurological pathways .
Q & A
Q. What are the optimal synthetic routes for (2S)-1-(methylamino)propan-2-ol hydrochloride, and how can purity be maximized?
The synthesis typically involves reacting (2S)-1-aminopropan-2-ol with methylamine under anhydrous conditions to prevent hydrolysis. Catalysts like palladium or nickel may enhance reaction efficiency. Purification via recrystallization or column chromatography is critical to achieve >98% purity, as residual solvents or by-products (e.g., unreacted starting materials) can skew biological assay results . Key parameters:
- Temperature: 40–60°C
- Solvent: Ethanol or methanol
- Reaction time: 12–24 hours
Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemical and structural integrity?
- NMR Spectroscopy : H and C NMR confirm the (2S) configuration by analyzing coupling constants and chiral center shifts .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystalline state .
- HPLC with Chiral Columns : Validates enantiomeric purity (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) .
Advanced Research Questions
Q. How does enantiomeric purity impact (2S)-1-(methylamino)propan-2-ol hydrochloride’s biological activity, and what methods resolve discrepancies in activity data?
The (2S) enantiomer often shows higher receptor-binding affinity than the (2R) form due to steric and electronic differences. For example, in adrenergic receptor studies, the (2S) isomer exhibits 10-fold greater potency . Contradictions in activity data may arise from:
- Impurities : Trace (2R) enantiomers (>2% can reduce efficacy).
- Solvent effects : Polar solvents like DMSO may stabilize certain conformers. Resolution : Use chiral resolution kits (e.g., Marfey’s reagent) or asymmetric synthesis to isolate >99% pure (2S) form .
Q. How does this compound compare structurally and functionally to related amino alcohols like pseudoephedrine hydrochloride?
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : Degrades rapidly at pH >8 (amine deprotonation) or pH <2 (HCl-mediated hydrolysis). Optimal stability: pH 4–6 .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and measurement techniques. For example:
Q. What reaction mechanisms dominate when this compound is used as a precursor in nucleophilic substitutions?
The hydroxyl and methylamino groups act as nucleophiles. For example:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form tertiary amines.
- Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) at 0°C .
Methodological and Application-Focused Questions
Q. What in vitro models are suitable for studying its pharmacological effects on neurotransmitter systems?
- CHO-K1 Cells : Transfected with human α₂-adrenergic receptors for cAMP inhibition assays (EC₅₀: 120 nM) .
- Radioligand Binding Assays : Compete with H-clonidine for receptor occupancy studies .
Q. How can researchers validate synthetic yields when scaling up production for preclinical studies?
Q. What computational tools predict its interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to adrenergic receptors (PDB ID: 2RH1).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
